2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Overview
Description
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C11H18O4. It is characterized by the presence of an ethoxycarbonyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid typically involves the esterification of cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of cyclohexylacetic acid derivatives.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of substituted cyclohexylacetic acid derivatives.
Mechanism of Action
The mechanism of action of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxycarbonyl group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The cyclohexyl ring provides structural stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Lacks the ethoxycarbonyl group, making it less reactive in certain chemical reactions.
Ethyl cyclohexylacetate: Contains an ester group but differs in the position of the functional groups.
Uniqueness
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
2-(4-ethoxycarbonylcyclohexyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.